

A Comparative Analysis of KIAA1363 Inhibitors: JW480, WWL38, and AS115

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML363

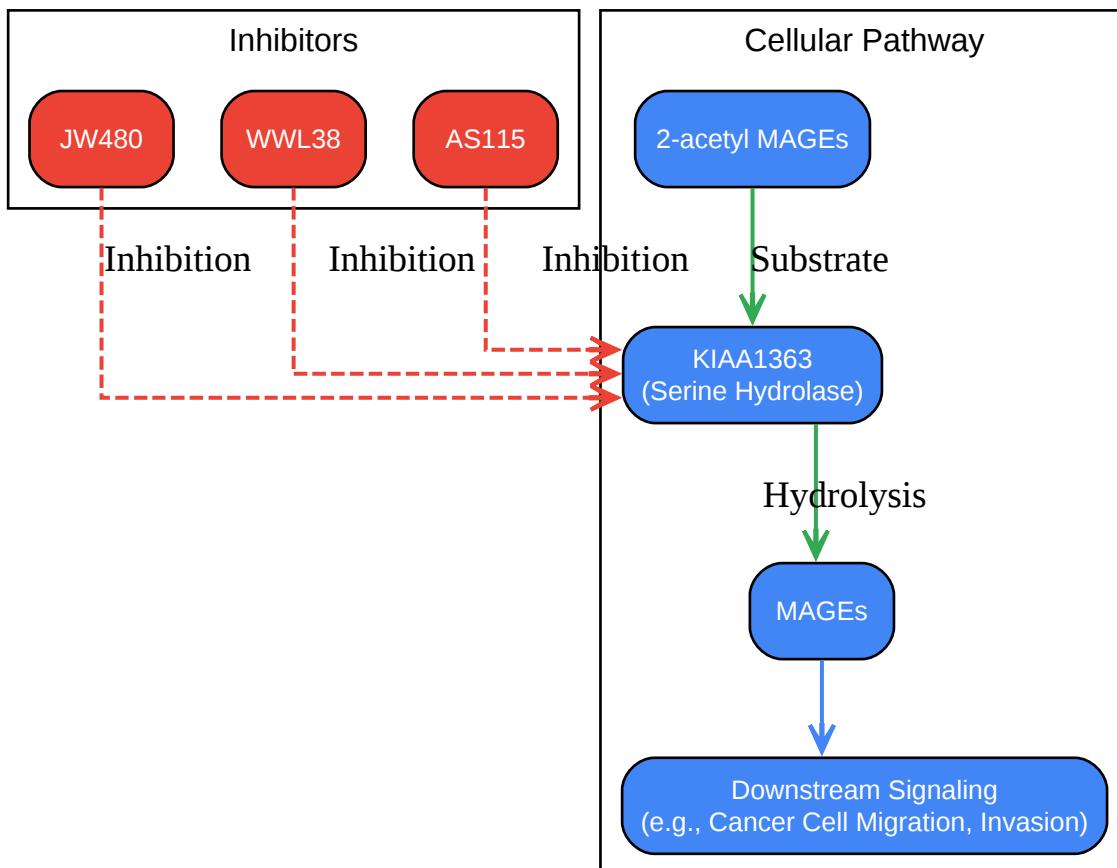
Cat. No.: B609154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research, the serine hydrolase KIAA1363 (also known as AADACL1 or NCEH1) has emerged as a compelling therapeutic target. Its elevated expression in aggressive cancer cells and its role in promoting tumorigenic lipid signaling pathways have spurred the development of potent inhibitors. This guide provides a detailed comparison of three such inhibitors: JW480, a highly potent and selective agent, and two first-generation inhibitors, WWL38 and AS115.

Potency and Selectivity: A Quantitative Comparison


The inhibitory potency of JW480, WWL38, and AS115 against KIAA1363 has been determined using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, are summarized in the table below. Lower IC50 values indicate higher potency.

Inhibitor	Target	IC50 (in vitro, mouse brain proteome)	Selectivity Notes
JW480	KIAA1363	~20 nM[1][2]	Highly selective. No significant inhibition of other serine hydrolases such as FAAH, HSL, and AChE at concentrations effective against KIAA1363.[1]
WWL38	KIAA1363	~200 nM[1]	Moderately potent. Exhibits some cross-reactivity with hormone-sensitive lipase (HSL) and acetylcholinesterase (AChE).[1]
AS115	KIAA1363	Not explicitly quantified in direct comparison, but less potent than JW480.	Known to inhibit fatty acid amide hydrolase (FAAH) in addition to KIAA1363.[1][3]

Mechanism of Action and Signaling Pathway

JW480, WWL38, and AS115 are all carbamate-based inhibitors that are believed to act irreversibly by carbamoylating the active site serine nucleophile of KIAA1363.[1] KIAA1363 plays a crucial role in the hydrolysis of 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs). By inhibiting KIAA1363, these compounds prevent the breakdown of 2-acetyl MAGEs, leading to a reduction in the levels of monoalkylglycerol ethers (MAGEs).[1][3] This disruption of the KIAA1363-MAGE signaling pathway has been shown to impair cancer cell migration, invasion, and *in vivo* tumor growth.[1]

KIAA1363 Signaling Pathway and Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of KIAA1363 Inhibitors: JW480, WWL38, and AS115]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609154#comparing-the-potency-of-ml363-and-jw480\]](https://www.benchchem.com/product/b609154#comparing-the-potency-of-ml363-and-jw480)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com